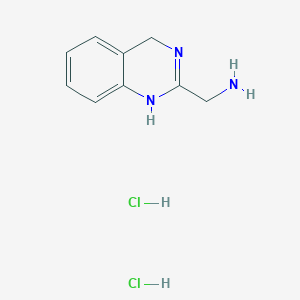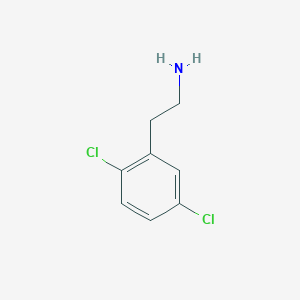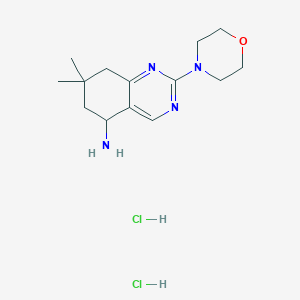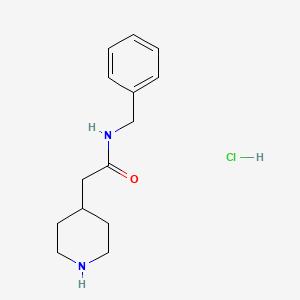
3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride
Vue d'ensemble
Description
“3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride” is a chemical compound with the CAS Number: 1334013-89-6 . It has a molecular weight of 234.13 and its IUPAC name is 3,4-dihydro-2-quinazolinylmethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3.2ClH/c10-5-9-11-6-7-3-1-2-4-8(7)12-9;;/h1-5,11-12H,6,10H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Antitumor Activity
- Antitumor Activity in Lung Cancer : Jung et al. (2010) reported that 3,4-dihydroquinazoline dihydrochloride exhibited significant antitumor activity in vivo against A549 xenograft in mice, showing 49% tumor-weight inhibition at a dose of 2 mg/kg (Jung et al., 2010).
- Antitumor Activity of Quinazolinone Analogs : A study by Al-Suwaidan et al. (2016) demonstrated that certain 3-benzyl-4(3H)quinazolinone analogs displayed remarkable broad-spectrum antitumor activity, with potency 1.5–3.0-fold higher than the control 5-FU (Al-Suwaidan et al., 2016).
Antimicrobial Properties
- Antimicrobial Agents : El-zohry and Abd-Alla (2007) synthesized 3,4-dihydroquinazolin-4-one derivatives and evaluated them for antimicrobial activities, finding them effective against various microbes (El-zohry & Abd-Alla, 2007).
- Antibacterial and Antifungal Properties : Demirel et al. (2019) investigated the antimicrobial and cytotoxic activities of various 3,4-dihydroquinazolin-4-one derivatives, finding significant efficacy against certain bacterial and fungal strains (Demirel et al., 2019).
Chemical Synthesis and Drug Development
- Synthesis Efficiency : Ren et al. (2019) developed an efficient and atom-economical approach for the synthesis of 3,4-dihydroquinazolines, enhancing its utility in organic synthesis and drug development (Ren et al., 2019).
- Drug Development for Respiratory Diseases : Norman (2014) discussed the development of crystalline forms of 3,4-dihydroquinazoline derivatives for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (Norman, 2014).
Safety and Hazards
Mécanisme D'action
Remember, always follow safety guidelines when handling chemicals. According to the safety information available, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always use appropriate personal protective equipment and work in a well-ventilated area.
Propriétés
IUPAC Name |
1,4-dihydroquinazolin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c10-5-9-11-6-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWCOWMPWSYIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1422602.png)

![3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1422605.png)
![1,1-Dimethylethyl 2-[imino[4-(trifluoromethoxy)phenyl]methyl]hydrazinecarboxylate](/img/structure/B1422607.png)



![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)



![tert-butyl N-[(E)-[1-amino-2-(3-chlorophenoxy)ethylidene]amino]carbamate](/img/structure/B1422619.png)

